molecular formula C22H20ClNO B5663656 N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide

N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide

Cat. No.: B5663656
M. Wt: 349.9 g/mol
InChI Key: GFOTXNPQNFCSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 4-chloro-2-methylphenyl group and a 2-phenylethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chloro-2-methylbenzoic acid with an appropriate amine, such as 2-phenylethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide (OH-) or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaOH, NH3, R-NH2

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its pharmacological effects, possibly as an analgesic or anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylethylbenzamide
  • N-(4-methylphenyl)-2-phenylethylbenzamide
  • N-(4-chloro-2-methylphenyl)-2-phenylethylacetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide stands out due to the presence of both the 4-chloro-2-methylphenyl and 2-phenylethyl groups, which may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO/c1-16-15-19(23)13-14-21(16)24-22(25)20-10-6-5-9-18(20)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOTXNPQNFCSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.